molecular formula C14H21NO3 B14623908 1-Nitro-4-[(octan-2-yl)oxy]benzene CAS No. 54739-09-2

1-Nitro-4-[(octan-2-yl)oxy]benzene

Cat. No.: B14623908
CAS No.: 54739-09-2
M. Wt: 251.32 g/mol
InChI Key: VYTCUSAAQNVLAJ-UHFFFAOYSA-N
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Description

1-Nitro-4-[(octan-2-yl)oxy]benzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at the para position and a branched octan-2-yloxy group (C₈H₁₇O) at the opposing para position. The octan-2-yloxy substituent is a secondary alkoxy chain, contributing to the compound’s lipophilicity and influencing its solubility, crystallinity, and reactivity. Nitroaromatic compounds are widely utilized as intermediates in organic synthesis, agrochemicals, and pharmaceuticals due to their electron-deficient aromatic system, which facilitates electrophilic and nucleophilic transformations .

Properties

CAS No.

54739-09-2

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-nitro-4-octan-2-yloxybenzene

InChI

InChI=1S/C14H21NO3/c1-3-4-5-6-7-12(2)18-14-10-8-13(9-11-14)15(16)17/h8-12H,3-7H2,1-2H3

InChI Key

VYTCUSAAQNVLAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[(octan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-[(octan-2-yl)oxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nitro-4-[(octan-2-yl)oxy]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-4-[(octan-2-yl)oxy]benzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group can participate in redox reactions, while the benzene ring can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The octan-2-yloxy group enhances lipid solubility compared to shorter (e.g., propynyl) or fluorinated substituents .
  • Reactivity : Alkyne-containing analogs (e.g., 1-Nitro-4-(2-propyn-1-yloxy)benzene) are pivotal in click chemistry, whereas nitroalkenes (e.g., 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene) serve as electrophilic intermediates in Michael additions .
  • Electronic Effects : Fluorinated substituents (e.g., -OCF₃) increase electron-withdrawing character, stabilizing the aromatic ring against nucleophilic attack .

1-Nitro-4-(2-propyn-1-yloxy)benzene

  • Reactivity : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation and polymer crosslinking .
  • Applications : Used in lignin functionalization (e.g., Lignin-N3 in ) to create chemically modified biopolymers .

1-Nitro-4-(Trifluoromethoxy)-2-(Trifluoromethyl)Benzene

  • Reactivity : Fluorinated groups hinder electrophilic substitution but enhance resistance to oxidation.
  • Applications: Potential use in high-performance materials (e.g., flame retardants, liquid crystals) due to thermal stability .

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene

  • Reactivity : The conjugated nitroalkene undergoes reduction to amines or hydrolysis to carbonyl compounds .
  • Applications : Intermediate in pharmaceuticals (e.g., β-blockers) and agrochemicals .

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